N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
CAS No.: 946199-17-3
Cat. No.: VC4155559
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946199-17-3 |
|---|---|
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.42 |
| IUPAC Name | N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C16H21N3O2S/c1-18-5-7-19(8-6-18)14(13-4-10-22-12-13)11-17-16(20)15-3-2-9-21-15/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,17,20) |
| Standard InChI Key | NSKHPMDYFZUGEZ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 |
Introduction
Chemical Description
Molecular Formula: C14H20N4O2S
Molecular Weight: Approximately 308.4 g/mol
Structure: The compound consists of:
-
A furan-2-carboxamide core.
-
A thiophene ring attached via an ethyl linker.
-
A 4-methylpiperazine moiety.
This structural combination suggests the molecule may exhibit biological activity, particularly due to the presence of heterocyclic components like furan, thiophene, and piperazine.
Synthesis
The synthesis of compounds like N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide typically involves:
-
Step 1: Functionalization of the Furan Core
-
Furan derivatives can be functionalized at the carboxylic acid position to form amides.
-
-
Step 2: Thiophene Derivatization
-
Thiophene is introduced through alkylation or cross-coupling reactions to attach it to an ethyl chain.
-
-
Step 3: Piperazine Incorporation
-
The 4-methylpiperazine group is introduced via nucleophilic substitution or reductive amination.
-
These steps are carried out under controlled conditions using reagents like coupling agents (e.g., EDC or DCC) and solvents such as dichloromethane or tetrahydrofuran.
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities:
-
Piperazine Moiety: Frequently found in drugs targeting CNS disorders (e.g., antipsychotics, antidepressants).
-
Thiophene Ring: Known for antimicrobial and anticancer properties.
-
Furan Carboxamide: May enhance binding affinity in enzyme inhibition or receptor targeting.
Antimicrobial Activity
Heterocyclic compounds with thiophene and piperazine have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Potential
Similar compounds have demonstrated activity against cancer cell lines by interfering with cellular pathways such as DNA replication or protein synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume